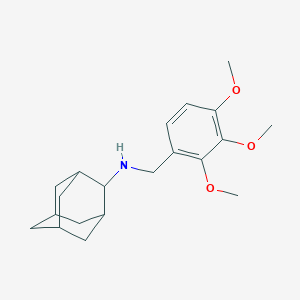
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.
实验室实验的优点和局限性
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine.
未来方向
There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine analogs. Another area of research is the elucidation of the mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets. Additionally, the potential use of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry. The advantages and limitations of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine need to be taken into account when designing experiments. There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.
合成方法
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.
属性
产品名称 |
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine |
|---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3 |
InChI 键 |
XQBIHUBWXIBBRW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)



![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)